molecular formula C8H20N4 B14714043 3,6-Dipropyl-1,2,4,5-tetrazinane CAS No. 13717-84-5

3,6-Dipropyl-1,2,4,5-tetrazinane

Cat. No.: B14714043
CAS No.: 13717-84-5
M. Wt: 172.27 g/mol
InChI Key: LQNIFRQTYHAURK-UHFFFAOYSA-N
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Description

3,6-Dipropyl-1,2,4,5-tetrazinane is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a six-membered ring containing four nitrogen atoms and two carbon atoms, with propyl groups attached to the carbon atoms at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dipropyl-1,2,4,5-tetrazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dipropyl-1,2,4,5-tetrazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dipropyl-1,2,4,5-tetrazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dipropyl-1,2,4,5-tetrazinane involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: 3,6-Dipropyl-1,2,4,5-tetrazinane is unique due to its specific propyl substitutions, which influence its reactivity and solubility. This makes it particularly suitable for applications requiring specific steric and electronic properties .

Properties

CAS No.

13717-84-5

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

3,6-dipropyl-1,2,4,5-tetrazinane

InChI

InChI=1S/C8H20N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7-12H,3-6H2,1-2H3

InChI Key

LQNIFRQTYHAURK-UHFFFAOYSA-N

Canonical SMILES

CCCC1NNC(NN1)CCC

Origin of Product

United States

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